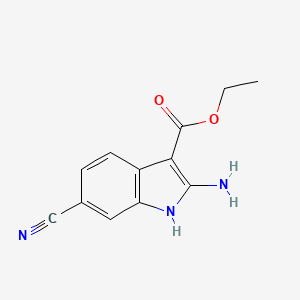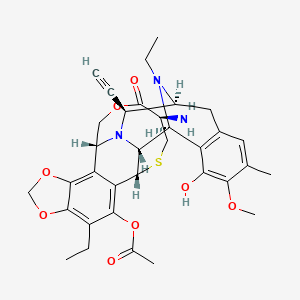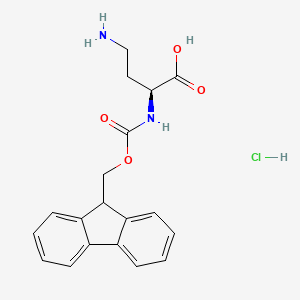
8-Methylguanosine
概要
説明
8-Methylguanosine is a modified nucleoside derived from guanine, one of the four primary nucleobases in RNA. This compound is characterized by the addition of a methyl group at the eighth position of the guanine base. It is known for its role in stabilizing Z-form DNA and RNA structures, which are left-handed helical forms that differ from the more common right-handed forms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylguanosine typically involves the methylation of guanosine at the eighth position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction often requires a base, such as sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated systems to ensure precision and efficiency. The process includes purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 8-Methylguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the methyl group or other parts of the molecule.
Substitution: The methyl group at the eighth position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution process.
Major Products:
科学的研究の応用
8-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used to study the structural properties of nucleic acids, particularly the stabilization of Z-form DNA and RNA.
Biology: Researchers utilize this compound to investigate the role of modified nucleosides in genetic regulation and expression.
Medicine: This compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside analogs for drug design and synthesis.
作用機序
The mechanism by which 8-Methylguanosine exerts its effects involves its ability to stabilize Z-form DNA and RNA structures. This stabilization is crucial for various biological processes, including the regulation of gene expression and the response to viral infections. The methyl group at the eighth position enhances the binding affinity of guanosine to specific molecular targets, facilitating the formation of stable nucleic acid structures.
類似化合物との比較
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose sugar.
7-Methylguanosine: This compound has a methyl group at the seventh position of the guanine base and is known for its role in mRNA capping.
Uniqueness: 8-Methylguanosine is unique due to its specific methylation at the eighth position, which significantly enhances the stability of Z-form nucleic acids. This property distinguishes it from other methylated guanosine derivatives and makes it a valuable tool in nucleic acid research.
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAVEKHKYYDMI-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576674 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36799-17-4 | |
| Record name | 8-Methylguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3263107.png)



